molecular formula C19H20FN5O2 B6566658 N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 946233-38-1

N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B6566658
CAS No.: 946233-38-1
M. Wt: 369.4 g/mol
InChI Key: GZSTYOVFFQFOBR-UHFFFAOYSA-N
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Description

This compound features a fluorophenyl-substituted 1,2,3,4-tetrazole core linked via a methyl group to an acetamide scaffold bearing a 4-(propan-2-yl)phenoxy moiety. The tetrazole ring, a bioisostere for carboxylic acids, may confer metabolic stability and hydrogen-bonding capabilities .

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-13(2)14-3-9-17(10-4-14)27-12-19(26)21-11-18-22-23-24-25(18)16-7-5-15(20)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSTYOVFFQFOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Tetrazole and Acetamide Moieties

  • Methyl 4-({N-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1-[4-(propan-2-yl)phenyl]formamido}methyl)benzoate (II-8e): This histone deacetylase (HDAC) inhibitor shares the tetrazole-methyl-acetamide framework but replaces the fluorophenyl group with a benzyl substituent and incorporates a methyl benzoate ester.
  • Belonosudil (2-(3-{4-[(1H-indazol-5-yl)amino]quinazolin-2-yl}phenoxy)-N-(propan-2-yl)acetamide): A ROCK kinase inhibitor with a propan-2-yl acetamide side chain but a quinazoline-indazolyl core instead of tetrazole. The phenoxy linkage is conserved, suggesting similar spatial orientation, but the heterocyclic core differences lead to divergent target selectivity .

Triazole and Thiazole Derivatives

  • Compound 9a (N-{4-[1-(4-Fluorophenyl)-3-(hydrazinecarbonyl)-1H-1,2,4-triazol-5-yl]phenyl}acetamide) :
    Replaces the tetrazole with a 1,2,4-triazole ring and includes a hydrazinecarbonyl group. The fluorophenyl group is retained, but the triazole’s reduced aromaticity may alter binding kinetics. This compound showed moderate VEGFR-2 inhibition, highlighting the role of fluorine in target engagement .

  • FP1-12 Series (Hydroxyacetamide Derivatives): These analogs feature imidazolone and triazole-thioether linkages. While lacking fluorophenyl groups, their hydroxyacetamide moiety enhances solubility, contrasting with the lipophilic propan-2-ylphenoxy group in the target compound .

Physicochemical Properties

Compound Melting Point (°C) LogP* Key Substituents Reference
Target Compound Not Reported ~3.5 4-Fluorophenyl, propan-2-ylphenoxy
II-8e >250 ~4.2 Benzyl, methyl benzoate
9a >300 ~2.8 4-Fluorophenyl, hydrazinecarbonyl
Belonosudil Not Reported ~3.0 Quinazoline-indazolyl, propan-2-yl

*Calculated using fragment-based methods.

Pharmacological Activity

  • VEGFR-2 Inhibition: Compound 9b (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-fluorophenyl)-1,3-thiazol-5-yl]acetamide) demonstrated IC₅₀ = 0.89 µM against VEGFR-2, attributed to the fluorophenyl-thiazole interaction. The target compound’s tetrazole may mimic this binding mode but with improved metabolic stability .
  • HDAC Inhibition : II-8e showed selective HDAC6 inhibition (IC₅₀ = 12 nM), suggesting the tetrazole-methyl-acetamide scaffold’s versatility. Fluorine substitution could further optimize isoform selectivity .

Molecular Docking and Binding Interactions

  • Docking with α-Glucosidase : Analog 9c (bromophenyl-substituted) exhibited a binding energy of -9.2 kcal/mol, with the tetrazole forming hydrogen bonds to Arg437. The target compound’s fluorine may enhance halogen bonding to adjacent residues .
  • ROCK Kinase (Belonosudil): The propan-2-yl acetamide occupies a hydrophobic pocket, while the quinazoline interacts with catalytic lysine. The target compound’s tetrazole could disrupt this interaction, necessitating structural optimization .

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